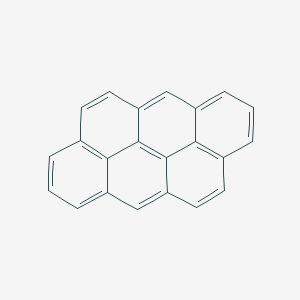

Anthanthrene

Description

Properties

IUPAC Name |

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIJJNAKSZUOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075452 | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline] | |

| Record name | Anthanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

191-26-4 | |

| Record name | Anthanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[def,mno]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65OZG189H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anthanthrene: A Technical Overview of its Physicochemical Properties and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Anthanthrene, a hexacyclic polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in various scientific fields, from materials science to toxicology. This technical guide provides a concise overview of its core physicochemical properties and delves into its metabolic fate, offering valuable information for researchers and professionals in drug development and environmental science.

Core Physicochemical Data

Key identifying and physical characteristics of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 191-26-4 | [1][2][3] |

| Molecular Formula | C22H12 | [4][5] |

| Molecular Weight | 276.33 g/mol | [4][5][6][7] |

Metabolic Activation and Transformation

The biological activity of this compound, including its potential mutagenicity, is intrinsically linked to its metabolic activation.[8] In biological systems, this compound undergoes biotransformation primarily through microsomal enzymes, leading to a variety of metabolites. Three main pathways for the microsomal biotransformation of this compound have been elucidated.[7]

The metabolic pathways are illustrated in the diagram below:

Caption: Microsomal biotransformation pathways of this compound.

Experimental Methodologies

The elucidation of this compound's metabolic pathways and toxicological profile involves a range of experimental techniques. Below are generalized protocols representative of the key experiments cited in the literature.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is employed to assess the mutagenic potential of this compound and its metabolites.

-

Metabolic Activation: this compound is incubated with a hepatic post-mitochondrial fraction (S9) from Aroclor 1254-treated rats to simulate metabolic activation.[7]

-

Bacterial Strains: Histidine-dependent Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA104) are used as the test organisms.[7]

-

Exposure: The bacteria are exposed to varying concentrations of the this compound-S9 mixture.

-

Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium.

-

Scoring: The number of revertant colonies (his+) is counted to determine the mutagenic activity.

In Vitro Microsomal Metabolism Studies

These studies are crucial for identifying the specific metabolites formed from this compound.

-

Incubation: this compound is incubated with liver microsomes from untreated or phenobarbital/3-methylcholanthrene-treated rats in the presence of an NADPH-generating system.[7]

-

Extraction: The metabolites are extracted from the incubation mixture using organic solvents.

-

Chromatographic Separation: The extracted metabolites are separated and purified using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Analysis: The chemical structures of the isolated metabolites are determined using spectroscopic methods, including UV-Vis spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The experimental workflow for identifying this compound metabolites is depicted below:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H12 | CID 9118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microsomal activation of dibenzo[def,mno]chrysene (this compound), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repair of DNA damage induced by this compound, a polycyclic aromatic hydrocarbon (PAH) without bay or fjord regions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Purification of Anthanthrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics and purification methodologies for anthanthrene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific quantitative data for this compound, this document leverages data and protocols for the closely related and well-studied PAH, anthracene, as a foundational starting point for experimental design. Researchers should consider the provided protocols as a strong basis for method development, with the understanding that optimization for this compound is necessary.

Solubility of this compound

Data Presentation: Solubility of Anthracene in Various Organic Solvents

The following table summarizes the solubility of anthracene in a range of organic solvents at different temperatures. This data can be used to infer suitable solvent systems for the dissolution and recrystallization of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Dioxane | 21.5 | 1.83 |

| Dioxane | 80.5 | 19.9 |

| Toluene | 20 | 0.84 |

| Toluene | 100 | 11.5 |

| Benzene | 20 | 0.94 |

| Benzene | 80 | 10.7 |

| Xylene | 20 | 0.63 |

| Xylene | 100 | 10.3 |

| Acetone | 20 | 0.37 |

| Acetone | 56 | 2.9 |

| Ethanol | 20 | 0.08 |

| Ethanol | 78 | 1.2 |

| Methanol | 20 | 0.04 |

| Methanol | 65 | 0.6 |

Note: This data is for anthracene and should be used as a guideline for this compound. Actual solubilities will differ and should be determined experimentally.

Purification Methods for this compound

The most common and effective methods for purifying this compound and other PAHs are recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the compound of interest and its impurities in a given solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Experimental Protocol: Recrystallization of Anthracene (Adaptable for this compound)

This protocol for anthracene can serve as a starting point for developing a recrystallization procedure for this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., toluene, xylene, or dioxane)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Based on the solubility data for anthracene, select a suitable solvent. Toluene or xylene are good initial choices due to their high boiling points and good solvating power for PAHs at elevated temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a pure solid. This method is particularly effective for compounds that have a relatively high vapor pressure and are stable at elevated temperatures.

Experimental Protocol: Sublimation of Anthracene (Adaptable for this compound)

Materials:

-

Crude this compound

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup: Place the crude this compound at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring a good seal for the vacuum.

-

Vacuum Application: Evacuate the apparatus using a vacuum pump. A high vacuum is generally preferred to lower the required sublimation temperature.

-

Cooling the Condenser: Circulate a coolant (e.g., cold water) through the cold finger.

-

Heating: Gently heat the bottom of the apparatus. The temperature should be carefully controlled to be above the sublimation point of this compound but below that of any less volatile impurities. For anthracene, a temperature range of 150-200°C under vacuum is often effective. This will need to be optimized for this compound.

-

Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.

-

Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully collect the purified crystals from the cold finger.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For nonpolar compounds like this compound, normal-phase chromatography with a polar stationary phase is typically employed.

Experimental Protocol: Column Chromatography of PAHs (Adaptable for this compound)

Materials:

-

Crude this compound

-

Chromatography column

-

Stationary phase (e.g., silica gel or alumina)

-

Mobile phase (a nonpolar solvent or a mixture of nonpolar solvents, e.g., hexane, cyclohexane, toluene)

-

Collection flasks or test tubes

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in a nonpolar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase. This compound, being nonpolar, will move down the column relatively quickly. The polarity of the mobile phase can be gradually increased (e.g., by adding a small percentage of a more polar solvent like dichloromethane or toluene to the hexane) to elute more strongly adsorbed impurities if necessary.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions (e.g., by thin-layer chromatography or UV-Vis spectroscopy) to identify those containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the methods described above.

Caption: General workflow for the purification of this compound.

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Anthanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrene (dibenzo[def,mno]chrysene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community due to its unique electronic and optical properties. As a promising candidate for organic light-emitting diodes (OLEDs), this compound and its derivatives are the subject of extensive research.[1] This technical guide provides a comprehensive overview of the core photophysical and electrochemical characteristics of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Photophysical Properties

The interaction of this compound with light is fundamental to its applications. Key photophysical parameters include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. This compound emits blue light in solution, and its derivatives can be structurally modified to tune the emission across the blue region of the spectrum (λmax = 437–467 nm).[2][3][4][5]

Data Presentation: Photophysical Properties of this compound and Its Derivatives

The following table summarizes the key photophysical data for this compound and several of its derivatives as reported in the literature.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Reference |

| This compound | CH2Cl2 | 432 | 437 | 0.24 - 0.33 | 2.97 - 6.06 | [2][3][4][5][6][7] |

| This compound | Toluene | - | - | 0.47 | - | [2] |

| This compound | Benzene | - | - | 0.62 | - | [2] |

| 4,10-diphenyl this compound | CH2Cl2 | - | 455 | 0.20 - 0.47 | 2.97 - 6.06 | [2][3][4][5] |

| 4,6,10,12-tetraphenyl this compound | CH2Cl2 | - | 467 | 0.20 - 0.47 | 2.97 - 6.06 | [2][3][4][5] |

| Bromo-substituted this compound | - | - | - | Low | 0.04 | [8] |

| Anthanthrone derivatives | - | - | - | ~0.10 | ~1 | [8] |

Electrochemical Properties

The electrochemical behavior of this compound is crucial for its application in electronic devices. Cyclic voltammetry is a key technique used to determine its redox potentials, which in turn provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule.

Data Presentation: Electrochemical Properties of this compound and Its Derivatives

The table below presents the electrochemical data for this compound and its derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| This compound | - | - | 2.56 | [2][3][4][5] |

| 4,10-diphenyl this compound | - | - | 2.48 | [2][3][4][5] |

| 4,6,10,12-tetraphenyl this compound | - | - | 2.25 | [2][3][4][5] |

| Carbene-stabilized 6,12-diboraanthanthrenes | -5.58 to -5.51 | -2.54 to -2.48 | - | [9] |

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. This section provides detailed methodologies for the key experiments used to characterize the photophysical and electrochemical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths at which this compound and its derivatives absorb light.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound sample

-

Spectroscopic grade solvent (e.g., dichloromethane, cyclohexane)

Procedure:

-

Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

-

Perform a baseline correction with the solvent-filled cuvettes to subtract the absorbance of the solvent and the cuvette.

-

Scan the sample over the desired wavelength range (typically 200-800 nm for PAHs).

-

Record the absorption spectrum, which is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key parameter.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound and its derivatives.

A. Emission Spectrum Measurement:

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound sample

-

Spectroscopic grade solvent

Procedure:

-

Prepare a dilute solution of the this compound sample. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Place the sample cuvette in the fluorometer.

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength.

-

Record the fluorescence emission spectrum, which is a plot of fluorescence intensity versus wavelength. The wavelength of maximum emission (λem) is a key parameter.

B. Fluorescence Quantum Yield (ΦF) Measurement (Integrating Sphere Method):

Materials:

-

Fluorometer equipped with an integrating sphere

-

This compound sample and pure solvent

Procedure:

-

Measure the spectrum of the excitation source with the empty integrating sphere.

-

Measure the spectrum of the excitation source with the solvent-filled cuvette inside the sphere. This measures the scattered light from the solvent.

-

Measure the spectrum of the sample solution in the integrating sphere. This measurement includes both the scattered excitation light and the emitted fluorescence.

-

The quantum yield is calculated by the instrument's software, which compares the number of absorbed photons to the number of emitted photons.

C. Fluorescence Lifetime (τF) Measurement (Time-Correlated Single Photon Counting - TCSPC):

Materials:

-

TCSPC system with a pulsed light source (e.g., picosecond laser diode)

-

This compound sample

Procedure:

-

Excite the sample with the pulsed light source at a wavelength where it absorbs.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector.

-

This process is repeated for a large number of excitation-emission events to build up a histogram of photon arrival times.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of this compound and its derivatives and to estimate their HOMO and LUMO energy levels.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

This compound sample

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Ferrocene (as an internal standard)

Procedure:

-

Dissolve the this compound sample and the supporting electrolyte in the solvent.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate.

-

Run the cyclic voltammogram by sweeping the potential and recording the resulting current.

-

After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference to calibrate the potential scale.

-

The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, using established empirical formulas.[10]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photophysical properties of this compound-based tunable blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. disen-sensor.com [disen-sensor.com]

- 6. is.muni.cz [is.muni.cz]

- 7. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]

- 8. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]

- 9. youtube.com [youtube.com]

- 10. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Anthanthrene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest due to its unique electronic and structural properties.[1] This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound and its derivatives. While a definitive, publicly available crystal structure for unsubstituted this compound remains to be elucidated, this document synthesizes the available crystallographic data for its derivatives, outlines the experimental methodologies for crystal growth and characterization, and discusses the potential for polymorphism in this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development.

Introduction

This compound (dibenzo[def,mno]chrysene) is a golden-yellow, solid polycyclic aromatic hydrocarbon.[2] Its extended π-system imparts distinct photophysical and electronic properties, making it and its derivatives promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[2] The spatial arrangement of molecules in the solid state, dictated by the crystal structure, profoundly influences these properties. Furthermore, the existence of multiple crystalline forms, or polymorphs, can lead to significant variations in physical characteristics such as solubility, melting point, and bioavailability, a critical consideration in drug development.

Despite its importance, a comprehensive, publicly accessible experimental crystal structure of unsubstituted this compound has not been reported in crystallographic databases to date. However, the crystal structures of several this compound derivatives have been determined, providing valuable insights into the packing motifs and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Crystal Structure of this compound Derivatives

The crystal structures of various this compound derivatives have been elucidated using single-crystal X-ray diffraction (SCXRD). These studies reveal the packing arrangements and intermolecular forces that dictate the solid-state properties of these materials.

Cyclopentannulated this compound Derivatives

Recent research has focused on this compound derivatives with fused five-membered rings. These compounds are of interest as electron acceptors. The crystallographic data for one such derivative is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2001561.[3] While the specific unit cell parameters are not detailed in the available abstract, the study highlights the utility of SCXRD in confirming the molecular structure of these complex derivatives.[3]

Dibenzannulated peri-acenoacenes from this compound

A series of dibenzannulated phenyl-annulated[1][4]peri-acenoacenes have been synthesized from 4,10-dibromoanthanthrone.[5] The crystal structure of a doubly reduced salt of one of these derivatives was obtained, demonstrating the feasibility of crystallizing and structurally characterizing these large, complex molecules. The supplementary information associated with this work, available as a CIF file, contains the detailed crystallographic data.[5]

Due to the lack of a publicly available crystal structure for unsubstituted this compound, a detailed table of its crystallographic data cannot be provided. However, researchers are encouraged to consult the CCDC and other crystallographic databases for the specific data on this compound derivatives mentioned in the literature.[3][5]

Polymorphism in this compound and its Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including PAHs. Different polymorphs can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry where solubility and dissolution rate can affect a drug's efficacy.

While no specific studies on the polymorphism of unsubstituted this compound have been found in the reviewed literature, the potential for polymorphism is inherent to its rigid, planar structure which can adopt various packing arrangements. The study of anthracene, a smaller PAH, has revealed the existence of different polymorphs under high pressure, suggesting that this compound may also exhibit polymorphic behavior under non-ambient conditions.

The investigation of polymorphism in this compound derivatives is an active area of research. The controlled crystallization of different polymorphs can be a strategy to tune the optical and electronic properties of these materials for specific applications.

Experimental Protocols

The determination of the crystal structure of this compound or its derivatives involves a series of well-established experimental procedures. The following sections outline the typical methodologies for crystal growth and structure analysis.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For this compound and its derivatives, which are generally soluble in organic solvents, solution-based crystallization techniques are most commonly employed.

4.1.1. Slow Evaporation

-

Dissolution: Dissolve the purified this compound compound in a suitable solvent or solvent mixture to near saturation at room temperature or a slightly elevated temperature. Common solvents for PAHs include toluene, xylene, chloroform, and dichlorobenzene.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow solvent evaporation. Place the vessel in a vibration-free environment at a constant temperature.

-

Crystal Growth: As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form. The process can take several days to weeks.

-

Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble and then dry them.

4.1.2. Vapor Diffusion

-

Setup: Place a small, open vial containing a concentrated solution of the this compound compound inside a larger, sealed jar. The jar contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.

-

Diffusion: The anti-solvent vapor slowly diffuses into the solution vial.

-

Crystallization: As the anti-solvent mixes with the solvent, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the crystallinity of a bulk sample and for identifying different polymorphic forms.

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. It can be compared to calculated patterns from known crystal structures or used to identify different polymorphs, each of which will produce a unique powder pattern.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

Anthanthrene: A Technical Deep Dive into its Historical Discovery and Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrene (dibenzo[def,mno]chrysene), a hexacyclic aromatic hydrocarbon, has been a subject of scientific interest due to its unique electronic properties and its presence as a product of incomplete combustion. This technical guide provides a comprehensive overview of the historical discovery, early synthesis, and initial characterization of this compound, with a focus on the foundational work that paved the way for its modern applications.

Historical Discovery and Early Synthesis

While the precise date of its first isolation is not definitively documented, the study of polycyclic aromatic hydrocarbons (PAHs) derived from coal tar in the 19th and early 20th centuries likely led to the initial encounters with this compound. However, the first well-documented synthesis and characterization of this compound are largely attributed to the seminal work of Erich Clar, a pioneer in the field of PAH chemistry.

The principal early laboratory synthesis of this compound involved the reduction of its corresponding quinone, anthanthrone. Anthanthrone itself was accessible through synthetic routes like the Ullmann reaction, which was developed in the early 1900s.

Key Synthetic Pathway: Reduction of Anthanthrone

The most notable early method for the preparation of pure this compound was the reduction of anthanthrone using zinc dust. This chemical transformation represents a classic method for the conversion of quinones to their parent aromatic hydrocarbons.

Caption: Early synthesis of this compound via reduction of anthanthrone.

Experimental Protocols of Early Synthesis

The following protocol is based on the descriptions found in the work of Erich Clar and his contemporaries.

Synthesis of this compound from Anthanthrone

-

Reactants:

-

Anthanthrone

-

Zinc dust

-

-

Procedure:

-

A mixture of anthanthrone and a significant excess of zinc dust is thoroughly combined in a reaction vessel.

-

The mixture is heated, typically in a sealed tube or under an inert atmosphere, to a high temperature. While the exact temperature is not always specified in early literature, it is understood to be a vigorous, high-temperature reduction.

-

Upon completion of the reaction, the solid residue is cooled.

-

The crude this compound is extracted from the remaining zinc oxide and unreacted zinc dust using a suitable organic solvent, such as xylene.

-

The resulting solution is then purified, often by recrystallization. Clar noted that this compound crystallizes from xylene to form characteristic golden-yellow plates.

-

Early Characterization and Physicochemical Properties

The initial characterization of this compound relied on classical methods of organic chemistry, including melting point determination, elemental analysis, and absorption spectroscopy.

Quantitative Data from Early Studies

| Property | Reported Value | Source |

| Appearance | Golden-yellow plates (from xylene) | Clar, 1964 |

| Melting Point | 261 °C | [1] |

| Molecular Formula | C₂₂H₁₂ | [1] |

| Molar Mass | 276.33 g/mol | [1] |

Early Spectroscopic Studies: UV-Vis Absorption

The advent of ultraviolet-visible (UV-Vis) spectroscopy was a critical tool for the characterization of newly synthesized PAHs. The UV-Vis spectrum of this compound, like other PAHs, is highly characteristic and serves as a fingerprint for its identification. Early studies, primarily by Clar, meticulously documented the absorption spectra of these compounds.

The absorption spectrum of this compound in solution exhibits a series of well-defined bands. While early publications often presented spectra graphically, key absorption maxima were identified.

Logical Flow of Early this compound Studies

Caption: Workflow of the early synthesis and characterization of this compound.

Conclusion

The historical discovery and early studies of this compound, spearheaded by chemists like Erich Clar, laid the essential groundwork for our current understanding of this intriguing polycyclic aromatic hydrocarbon. The development of synthetic routes, primarily through the reduction of anthanthrone, and the meticulous characterization using the analytical tools of the time, such as melting point determination and UV-Vis spectroscopy, were crucial first steps. These foundational investigations not only confirmed the structure of this compound but also began to reveal the unique properties that continue to make it a molecule of interest in modern materials science and drug development research.

References

Theoretical and Computational Explorations of Anthanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrene (dibenzo[def,mno]chrysene), a polycyclic aromatic hydrocarbon (PAH), has garnered significant interest in materials science and medicinal chemistry. Its unique electronic structure and potential for functionalization make it a compelling candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as a scaffold in drug design. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, focusing on its structural, electronic, and spectroscopic properties, as well as its reactivity and potential toxicological pathways.

Computational Methodologies

The theoretical investigation of this compound and its derivatives predominantly employs quantum chemical methods, with Density Functional Theory (DFT) being the most prevalent approach. Time-dependent DFT (TD-DFT) is the standard for studying electronic excited states.[1][2]

Ground-State Properties

For geometry optimizations and the calculation of ground-state electronic properties, various DFT functionals and basis sets are utilized.

-

Functionals: The M06-2X and B3LYP hybrid functionals are commonly used for PAHs, offering a good balance between computational cost and accuracy, particularly for non-covalent interactions and thermochemistry.[1][3]

-

Basis Sets: Pople-style basis sets, such as 6-31+G(d,p) and 6-311G**, are frequently employed to provide a flexible description of the electron density.[2][3]

Excited-State Properties

To understand the photophysical properties of this compound, TD-DFT calculations are performed to obtain information about electronic transitions.

-

Functionals for TD-DFT: Range-separated hybrid functionals like CAM-B3LYP are often preferred for calculating excitation energies as they can better describe charge-transfer states.[1]

-

Solvation Models: To simulate experimental conditions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.

Structural and Electronic Properties

Optimized Geometry

The optimized bond lengths and angles of this compound can be calculated using DFT methods as described above. For illustrative purposes, the calculated bond lengths for the related PAH, anthracene, are presented in Table 1.

| Bond | Length (Å) |

| C1 - C2 | 1.372 |

| C1 - C11a | 1.423 |

| C2 - C3 | 1.428 |

| C4a - C12a | 1.434 |

| C4a - C4 | 1.393 |

| C11a- C12a | 1.429 |

| Table 1: Representative calculated bond lengths of anthracene at the B3LYP/6-31G level of theory.* |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of this compound. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of its chemical reactivity and kinetic stability.

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -2.0 to -2.5 |

| Gap | 3.0 to 4.0 |

| Table 2: Typical range of HOMO and LUMO energies and the HOMO-LUMO gap for this compound and its derivatives calculated using DFT methods. |

Spectroscopic Properties

The interaction of this compound with electromagnetic radiation provides valuable insights into its electronic and vibrational structure.

Vibrational Spectroscopy

The vibrational modes of this compound can be calculated using DFT. These frequencies are often scaled to better match experimental data. A comprehensive set of scaled harmonic vibrational frequencies for this compound in different charge states is provided in Table 3.

| Mode | Neutral (cm⁻¹) | Anion (cm⁻¹) | Cation (cm⁻¹) | Dication (cm⁻¹) |

| 1 | 65 | 68 | 66 | 66 |

| 2 | 96 | 94 | 94 | 92 |

| 3 | 160 | 164 | 159 | 156 |

| 4 | 183 | 184 | 178 | 172 |

| 5 | 198 | 190 | 195 | 189 |

| ... | ... | ... | ... | ... |

| Table 3: A selection of scaled harmonic vibrational frequencies of this compound. |

Electronic Spectroscopy

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.34 | 0.000 | HOMO -> LUMO |

| S2 | 4.60 | 0.189 | HOMO-1 -> LUMO |

| S3 | 5.15 | 2.301 | HOMO -> LUMO+1 |

| Table 4: Representative TD-DFT calculated vertical excitation energies, oscillator strengths, and major orbital contributions for the low-lying singlet excited states of anthracene. |

Reactivity and Aromaticity

Computational methods are instrumental in understanding the chemical reactivity and aromatic character of this compound.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules. Fukui functions, for instance, indicate the propensity of a particular atomic site to undergo nucleophilic, electrophilic, or radical attack.[4] The condensed Fukui functions are calculated from the electron populations of the neutral, cationic, and anionic species.

| Atom Index | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 | ... | ... | ... |

| C2 | ... | ... | ... |

| ... | ... | ... | ... |

| Table 5: Conceptual table of condensed Fukui functions for this compound, indicating site reactivity. |

Aromaticity Indices

The aromaticity of the individual rings within the this compound structure can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is based on the degree of bond length equalization, while NICS values are calculated from the magnetic shielding at the center of a ring.

| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| A | ... | ... | ... |

| B | ... | ... | ... |

| ... | ... | ... | ... |

| Table 6: Conceptual table of aromaticity indices for the different rings of this compound. |

Experimental Protocols

Synthesis of this compound

-

Friedel-Crafts Acylation: Reaction of a suitable aromatic substrate with an anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Clemmensen Reduction: Reduction of the resulting keto acid to an alkyl-substituted aromatic acid.

-

Intramolecular Cyclization: Ring closure is effected by treatment with a strong acid (e.g., polyphosphoric acid).

-

Aromatization: The final step involves dehydrogenation to yield the fully aromatic PAH.

Diels-Alder reactions can also be employed for the construction of the polycyclic framework.[1]

UV-Vis and Fluorescence Spectroscopy

A general protocol for obtaining the UV-Vis absorption and fluorescence emission spectra of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the wavelength of maximum absorption (λmax) for fluorescence measurements.

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Record the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 200-800 nm).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Determine the excitation wavelength, which is typically the λmax from the absorption spectrum.

-

Record the fluorescence emission spectrum by scanning the emission monochromator at a fixed excitation wavelength.

-

To obtain an excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission).

-

Visualization of a Computational Toxicology Workflow

Given the environmental and health concerns associated with PAHs, computational toxicology plays a crucial role in predicting their potential adverse effects. The following Graphviz diagram illustrates a typical workflow for the computational toxicity prediction of a PAH like this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. From determining its fundamental structural and electronic properties to predicting its reactivity and potential toxicity, computational chemistry offers a powerful toolkit for researchers. While some specific experimental and calculated data for the parent this compound molecule remain elusive in the literature, the methodologies described herein provide a clear roadmap for future investigations. The continued application of these computational techniques will undoubtedly deepen our understanding of this compound and pave the way for its application in novel technologies and therapeutics.

References

Anthanthrene: A Technical Guide to its Natural Occurrence and Environmental Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrene (dibenzo[def,mno]chrysene) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its persistence and potential toxicological effects. This technical guide provides a comprehensive overview of the natural and anthropogenic sources of this compound, quantitative data on its environmental concentrations, detailed experimental protocols for its analysis, and a visualization of its potential degradation pathways. This compound is formed primarily through the incomplete combustion of organic materials, including fossil fuels, wood, and tobacco.[1] Natural events such as forest fires and volcanic eruptions, as well as industrial emissions and vehicle exhaust, contribute to its release into the environment.[1][2]

Data Presentation: Environmental Concentrations of this compound

The following tables summarize quantitative data on this compound concentrations in various environmental matrices, providing a comparative overview of its distribution.

Table 1: this compound Concentrations in Air (Particulate Matter)

| Location | Site Type | Concentration (ng/m³) | Reference |

| Tehran, Iran | Urban | 0.132 - 234.3 (Total PAHs) | [3] |

| Munich, Germany | Urban Traffic Junction | 1.9 - 5.0 (Total PAHs) | [4] |

| Munich, Germany | Suburban Residential | 0.8 - 2.9 (Total PAHs) | [4] |

| Seoul, Korea | Urban | 17.7 - 25.9 (Total PAHs) | [5] |

| Netherlands | Various | < 2.4 (As), < 2 (Cd), < 10 (Ni) |

Table 2: this compound Concentrations in Soil

| Location | Site Type | Concentration (µg/kg, dry weight) | Reference |

| Delhi, India | Industrial | 11,460 ± 8,390 | [6] |

| Delhi, India | Roadside | 6,960 ± 4,820 | [6] |

| Delhi, India | Residential | 2,120 ± 1,120 | [6] |

| Delhi, India | Agricultural | 1,550 ± 1,070 | [6] |

| United Kingdom | Industrial | 3,467 (median, ΣPAH) | [7] |

| Contaminated Sites | Wood-preserving | 10 - 3,037 | [8] |

| Contaminated Sites | Coking Plant | 6 - 766 | [8] |

| Białystok, Poland | Urban | 30 - 1000 (16 PAHs) | [9] |

Table 3: this compound Concentrations in Sediment

| Location | Matrix | Concentration (ng/g, dry weight) | Reference |

| Xiangjiang River, China | River Sediment | 190 - 983 (16 PAHs) | [10] |

| Shanghai, China | River & Estuary Sediment | 107 - 1707 (Total PAHs) | [11] |

| Vhembe District, South Africa | River Sediment | 27,100 - 55,930 (Total PAHs) | [12] |

| Lake Constance | Lake Sediment Core | 127 - 739 (this compound) | [13] |

| Balsas River Mouth, Mexico | River Mouth Sediment | Ratios indicate mixed sources | [14] |

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound from environmental solid matrices, primarily soil and sediment. The protocols are based on widely accepted scientific literature.

Ultrasonic Extraction of this compound from Soil and Sediment

This protocol describes a common and efficient method for extracting PAHs from solid samples.

Materials and Reagents:

-

Homogenized wet or dry soil/sediment sample

-

n-hexane (pesticide grade or equivalent)

-

Acetone (pesticide grade or equivalent)

-

Dichloromethane (DCM, pesticide grade or equivalent)

-

Methanol (pesticide grade or equivalent)

-

Anhydrous sodium sulfate

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Glass beakers and flasks

-

Syringe filters (0.45 µm)

-

Rotary evaporator

-

Concentrator tube

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 g of a representative, homogenized soil or sediment sample into a beaker. If the sample is wet, it can be mixed with anhydrous sodium sulfate to remove water.

-

Surrogate Spiking: Spike the sample with a known amount of a deuterated PAH surrogate standard solution to monitor extraction efficiency. d8-naphthalene is a commonly used surrogate.[15]

-

Solvent Addition: Add a suitable extraction solvent mixture to the sample. Common solvent systems include:

-

Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Perform multiple extraction cycles (e.g., four 15-minute cycles) to ensure efficient extraction.[1][16] Allow the sample to cool between cycles to prevent thermal degradation of the analytes.

-

Phase Separation: After ultrasonication, centrifuge the sample to separate the solid material from the solvent extract.

-

Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat Extraction: Repeat the solvent addition, ultrasonication, and centrifugation steps with fresh solvent at least two more times, combining the extracts.

-

Drying and Concentration: Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator. Further concentrate the extract under a gentle stream of nitrogen if necessary.

-

Solvent Exchange: If the final analysis requires a different solvent, perform a solvent exchange by adding the desired solvent and re-concentrating.

-

Final Volume Adjustment: Adjust the final extract volume to a precise amount (e.g., 1 mL) in a concentrator tube.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before instrumental analysis.[18]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the instrumental analysis of the extracted this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., Rtx-35, 30 m x 0.32 mm I.D., 0.25 µm film thickness).[19]

-

Mass Spectrometer: Capable of operating in both scan and selected ion monitoring (SIM) modes.

-

Injector Temperature: 300 °C[19]

-

Oven Temperature Program: 90°C (hold 2 min), ramp at 5°C/min to 320°C (hold 12 min).[19]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

MS Interface Temperature: 300 °C[19]

-

Ion Source Temperature: 230 °C[19]

-

Measurement Mode: Selected Ion Monitoring (SIM) is recommended for lower detection limits.[15][20]

Procedure:

-

Calibration: Prepare a series of calibration standards of this compound at different concentrations in the final extraction solvent. Analyze these standards to generate a calibration curve. A five-point initial calibration is recommended.[15]

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., anthracene-d10, benzo(a)pyrene-d12) to the final extract just before injection.[15]

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

-

Data Acquisition: Acquire data in SIM mode, monitoring for the characteristic ions of this compound and the internal and surrogate standards.

-

Quantification: Identify and quantify this compound in the sample by comparing its retention time and mass spectrum to those of the authentic standard. Calculate the concentration based on the calibration curve and the response of the internal standard.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound in the environment.

Caption: Major natural and anthropogenic sources of this compound.

Caption: A typical experimental workflow for this compound analysis.

Caption: A putative bacterial biodegradation pathway for this compound.

References

- 1. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linking of Microorganisms to Phenanthrene Metabolism in Soil by Analysis of 13C-Labeled Cell Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. TABLE 5-4, Soil Concentrations (mg/kg dry weight) Polycyclic Aromatic Hydrocarbons (PAHs) at Contaminated Sitesa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. researchgate.net [researchgate.net]

- 11. ludist.com.cn [ludist.com.cn]

- 12. Determination and Distribution of Polycyclic Aromatic Hydrocarbons in Rivers, Sediments and Wastewater Effluents in Vhembe District, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of polycyclic aromatic hydrocarbons in sediments of Balsas River Mouth, Pacific Coast, Mexico: Sources, risks, and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. shimadzu.com [shimadzu.com]

- 20. agilent.com [agilent.com]

Methodological & Application

Anthanthrene in Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Anthanthrene, a polycyclic aromatic hydrocarbon, has emerged as a promising building block for organic electronic materials due to its rigid, planar structure and extended π-conjugation. Its derivatives have been successfully incorporated into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), demonstrating competitive performance. This document provides detailed application notes and protocols for the synthesis of this compound-based materials and the fabrication of organic electronic devices.

I. Overview of this compound Applications in Organic Electronics

This compound's fused aromatic ring system provides excellent charge transport properties. The ability to chemically modify the this compound core at various positions allows for the fine-tuning of its electronic properties, such as energy levels and solubility, making it a versatile platform for designing high-performance organic semiconductors.

-

Organic Field-Effect Transistors (OFETs): this compound derivatives have been utilized as the active semiconductor layer in OFETs, exhibiting promising charge carrier mobilities. The planar nature of the this compound core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

-

Organic Photovoltaics (OPVs): In the realm of solar energy, this compound-based molecules have been employed as both electron donor and non-fullerene acceptor materials in the active layer of OPVs. Their broad absorption in the visible spectrum and tunable energy levels contribute to efficient light harvesting and charge separation.

II. Quantitative Performance Data

The performance of this compound-based organic electronic devices is highly dependent on the specific molecular structure and device architecture. The following table summarizes key performance metrics for various this compound derivatives.

| This compound Derivative | Device Type | Hole Mobility (μh) [cm²/Vs] | Power Conversion Efficiency (PCE) [%] | Reference |

| Thiophene-appended this compound | OFET | 0.078 | - | [1] |

| TIPS-modified[2][3]peri-acenoacene | OFET | up to 1.0 | - | [3] |

| This compound small molecules | OPV | - | 2.4 | [1] |

| Anthanthrone/anthracene co-polymer (SV15) | OPV | - | 1.7 | [4] |

III. Experimental Protocols

A. Synthesis of this compound Derivatives

A common and cost-effective starting material for the synthesis of various this compound derivatives is 4,10-dibromoanthanthrone, commercially known as Vat Orange 3.

Protocol 1: General Synthesis of 4,10-Disubstituted this compound Derivatives via Suzuki Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling reaction to introduce aryl or heteroaryl substituents at the 4 and 10 positions of the this compound core.

Materials:

-

4,10-Dibromoanthanthrone (Vat Orange 3)

-

Desired boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a Schlenk flask, dissolve 4,10-dibromoanthanthrone (1 equivalent) and the boronic acid/ester (2.2-2.5 equivalents) in the chosen anhydrous solvent.

-

Add the base (3-4 equivalents) to the mixture.

-

Degas the solution by bubbling with an inert gas for 20-30 minutes.

-

Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane, chloroform).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized derivative (e.g., hexane/dichloromethane or hexane/chloroform gradients).

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

B. Device Fabrication Protocols

Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound derivative.

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)

-

This compound derivative solution (e.g., 5-10 mg/mL in a high-boiling point solvent like chlorobenzene or o-dichlorobenzene)

-

Solvents for cleaning (acetone, isopropanol, deionized water)

-

Octadecyltrichlorosilane (OTS) for surface treatment (optional)

-

Gold (for source and drain electrodes)

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning:

-

Sonicate the Si/SiO₂ substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with an oxygen plasma or UV-ozone cleaner for 10-15 minutes to remove any organic residues and improve the surface hydrophilicity.

-

-

Dielectric Surface Modification (Optional but Recommended):

-

For improved performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS. This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for several hours, followed by rinsing and annealing.

-

-

Active Layer Deposition:

-

Spin-coat the this compound derivative solution onto the prepared substrate. Typical spin-coating parameters are 1000-3000 rpm for 30-60 seconds. The spin speed and solution concentration will determine the film thickness.

-

Anneal the film on a hotplate at a temperature optimized for the specific this compound derivative (typically between 80 °C and 150 °C) for 10-30 minutes to improve molecular ordering and film morphology.

-

-

Electrode Deposition:

-

Thermally evaporate gold through a shadow mask to define the source and drain electrodes. A typical thickness for the gold electrodes is 40-60 nm. The channel length and width are defined by the shadow mask dimensions.

-

-

Characterization:

-

Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in ambient conditions. Extract key parameters such as hole mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.

-

Protocol 3: Fabrication of a Bulk Heterojunction Organic Photovoltaic (OPV) Device

This protocol details the fabrication of a conventional architecture OPV using an this compound derivative as the donor and a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) as the acceptor.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

This compound derivative (donor)

-

Fullerene derivative (acceptor, e.g., PC₆₁BM)

-

Solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)

-

Low work function metal for cathode (e.g., Calcium or Aluminum)

-

Solvents for cleaning (detergent, deionized water, acetone, isopropanol)

Procedure:

-

Substrate Cleaning and Preparation:

-

Clean the ITO-coated glass substrates by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen stream.

-

Treat the ITO surface with oxygen plasma or UV-ozone for 10-15 minutes.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (e.g., 3000-5000 rpm for 40-60 seconds) to form a thin layer (typically 30-40 nm).

-

Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the this compound donor and fullerene acceptor in a specific weight ratio (e.g., 1:1 or 1:1.2) in a suitable solvent. The total concentration is typically 10-20 mg/mL.

-

Spin-coat the active layer blend onto the PEDOT:PSS layer inside a glovebox. The spin speed and time should be optimized to achieve a desired film thickness (usually 80-120 nm).

-

Anneal the active layer at an optimized temperature (e.g., 80-140 °C) for a specific duration (e.g., 5-15 minutes) to control the morphology of the bulk heterojunction.

-

-

Cathode Deposition:

-

Transfer the substrates into a thermal evaporator.

-

Deposit a low work function metal (e.g., 20-30 nm of Calcium) followed by a thicker layer of a more stable metal (e.g., 80-100 nm of Aluminum) under high vacuum (< 10⁻⁶ Torr). The active area of the device is defined by the overlap of the ITO anode and the metal cathode.

-

-

Characterization:

-

Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

-

Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

IV. Visualizations

Caption: Workflow for this compound-based organic electronic device development.

Caption: Molecular structures of this compound and its common derivatives.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]

- 3. oaepublish.com [oaepublish.com]

- 4. Organic solar cells based on non-fullerene acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anthanthrene in Organic Field-effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are emerging as a promising class of organic semiconductors for applications in organic field-effect transistors (OFETs). Their rigid, planar structure and extended π-conjugation facilitate efficient intermolecular charge transport, a critical requirement for high-performance OFETs. This document provides a comprehensive overview of the application of this compound-based materials in OFETs, including detailed experimental protocols for device fabrication and characterization, and a summary of reported performance data. The unique electronic properties of this compound derivatives also make them interesting candidates for sensing applications, which could be relevant in the field of drug development for the creation of novel biosensors.

Performance of this compound-Based OFETs

The electrical performance of OFETs is primarily evaluated by three key parameters: field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). A summary of the performance of various this compound derivatives in OFETs is presented below.

| Organic Semiconductor | Device Architecture | Deposition Method | Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Reference |

| Thiophene-appended this compound derivative | Bottom-Gate, Bottom-Contact | Solution-processed | 0.078 | Not Reported | Not Reported | [1] |

| Cruciform this compound compound 1 | Bottom-Gate, Bottom-Contact | Solution-processed | 0.01 (after cyclohexane annealing) | Not Reported | 6 | [2] |

| Cruciform this compound compound 2 | Bottom-Gate, Bottom-Contact | Solution-processed | 0.003 (after toluene annealing) | Not Reported | Not Reported | [2] |

| Cruciform this compound compound 3 | Bottom-Gate, Bottom-Contact | Solution-processed | 0.002 (after toluene annealing) | Not Reported | Not Reported | [2] |

Experimental Protocols

This section details the methodologies for the fabrication and characterization of this compound-based OFETs.

I. Synthesis of this compound Derivatives

The functionalization of the this compound core is crucial for tuning its solubility and electronic properties. A common precursor for synthesizing this compound derivatives is 4,10-dibromoanthanthrone, also known as Vat Orange 3, which is a commercially available dye.[3] Functional groups can be introduced at various positions of the this compound core to modify its molecular packing and, consequently, the charge transport characteristics of the resulting OFETs. For instance, appending thiophene groups has been shown to enhance field-effect mobility.[1]

II. OFET Fabrication

A common device architecture for testing new organic semiconductors is the bottom-gate, bottom-contact (BGBC) configuration.

A. Substrate Preparation:

-

Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which serve as the gate electrode and gate dielectric, respectively.

-

Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor film and reduce charge trapping. This is achieved by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane, followed by rinsing and annealing.

B. Source and Drain Electrode Patterning:

-

Define the source and drain electrodes on the SiO₂ surface using standard photolithography or shadow masking techniques.

-

Deposit a bilayer of chromium (Cr) or titanium (Ti) (as an adhesion layer, ~5 nm) followed by gold (Au) (~30-50 nm) via thermal evaporation or electron beam evaporation.

-

Perform a lift-off process to remove the photoresist and unwanted metal, leaving the desired electrode pattern.

C. Organic Semiconductor Deposition:

-

Solution Processing (Spin-Coating):

-

Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

-

Filter the solution through a 0.2 µm PTFE syringe filter.

-

Spin-coat the solution onto the prepared substrate at a specific spin speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds).

-

Anneal the film at a specific temperature (e.g., 80-120 °C) to remove residual solvent and improve film morphology. Solvent annealing, where the device is exposed to a solvent vapor atmosphere, can also be employed to enhance molecular ordering and improve device performance.[1][2]

-

-

Vacuum Thermal Evaporation:

-

Place the this compound powder in a crucible within a high-vacuum chamber (< 10⁻⁶ Torr).

-

Heat the crucible to sublimate the material, which then deposits as a thin film on the substrate.

-

The substrate can be held at an elevated temperature during deposition to control film growth and morphology.

-

III. OFET Characterization

A. Electrical Measurements:

-